PubChem BioAssay Screening Outcome: Negative Selectivity Against cGAS and Insect NPYLR7 Targets
The target compound was evaluated in three independent PubChem screening assays and returned 'Inactive' results in all panels: human cyclic GMP-AMP synthase (cGAS) chemiluminescence screen (AID 1259398), mouse cGAS chemiluminescence screen (AID 1259399), and a primary cell-based screen for Aedes aegypti NPYLR7 modulators (AID 1259423) [1]. No quantitative activity values were reported. This negative selectivity profile distinguishes it from structurally related 2-thio-6-oxo-1,6-dihydropyrimidine analogs that have demonstrated confirmed inhibitory activity against specific enzyme targets such as LDH (IC50 = 0.48–8.1 μM) and EGFR/VEGFR-2 kinases [2][3].
| Evidence Dimension | Bioassay activity outcome (cGAS, NPYLR7 screens) vs. class-known targets |
|---|---|
| Target Compound Data | Inactive in all three PubChem assays (AID 1259398, 1259399, 1259423); no IC50 determined |
| Comparator Or Baseline | Class reference: 2-thio-6-oxo-1,6-dihydropyrimidine LDH inhibitors (IC50 = 0.48–8.1 μM, PDB 4JNK); sulfonamide-containing thiopyrimidine dual EGFR/VEGFR-2 inhibitors (active against HCT-116, MCF-7, HepG2, A549 cell lines) |
| Quantified Difference | Cannot be quantified—target compound lacks measurable activity in tested panels vs. confirmed class activity in orthogonal targets. Difference is categorical (Inactive vs. Active). |
| Conditions | PubChem HTS format; cGAS chemiluminescence; cell-based NPYLR7 agonist screen. LDH class data from biochemical SPR and crystallography studies [2]. EGFR/VEGFR-2 class data from MTT cytotoxicity assays on four human cancer cell lines [3]. |
Why This Matters
The compound's inactivity in available screens does not preclude utility in untested targets, but means that any procurement decision must be justified by a novel, untested hypothesis rather than existing positive data.
- [1] PubChem BioAssay Data for CID 2141349. Assay IDs: 1259398 (human cGAS), 1259399 (mouse cGAS), 1259423 (Aedes aegypti NPYLR7). All outcomes: 'Inactive'. NCBI. Retrieved from https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/2141349/assaysummary/JSON. View Source
- [2] Ge, H., et al. (2013). 2-Thio-6-oxo-1,6-dihydropyrimidine LDH inhibitors. PDB 4JNK. IC50 range: 0.48–8.1 μM. doi:10.2210/pdb4jnk/pdb. View Source
- [3] 2-Thioxo-3,4-dihydropyrimidine and thiourea endowed with sulfonamide moieties as dual EGFR T790M and VEGFR-2 inhibitors (2024). Tested on HCT-116, MCF-7, HepG2, A549. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/ View Source
